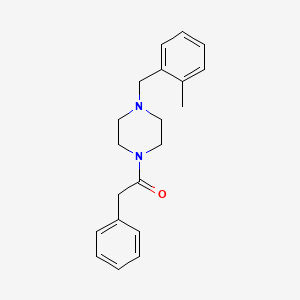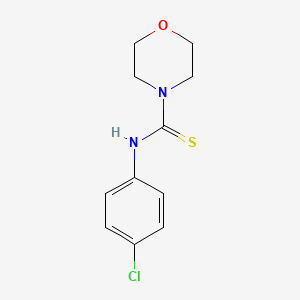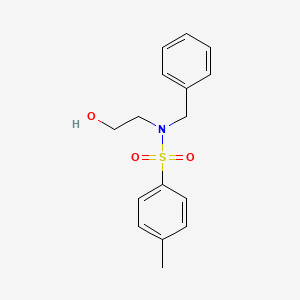
4-benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Benzocaine, which is a local anesthetic commonly used in medical and dental procedures. However,
Mechanism of Action
The mechanism of action of 4-benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate involves the inhibition of voltage-gated sodium channels in nerve cells, which leads to the prevention of the generation and propagation of action potentials. This results in the loss of sensation in the affected area, making it an effective local anesthetic.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, prolonged use or high doses may lead to adverse effects such as methemoglobinemia, which is a rare condition that reduces the ability of red blood cells to carry oxygen.
Advantages and Limitations for Lab Experiments
4-benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate has several advantages and limitations for lab experiments. Its low toxicity profile and well-established synthesis method make it an ideal compound for use in various scientific studies. However, its use is limited to local anesthesia, and its effects are short-lived, making it unsuitable for long-term experiments.
Future Directions
There are several future directions for the study of 4-benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate. One potential area of research is the development of new formulations that can prolong its effects and reduce the risk of adverse effects. Another area of research is the investigation of its potential use in the treatment of respiratory diseases and as an anti-inflammatory agent. Additionally, further studies can be conducted to explore its potential applications in other scientific fields, such as materials science and nanotechnology.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its well-established synthesis method, low toxicity profile, and short-lived effects make it an ideal compound for use in various scientific studies. However, further research is needed to explore its potential applications in other scientific fields and to develop new formulations that can prolong its effects and reduce the risk of adverse effects.
Synthesis Methods
The synthesis of 4-benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate involves the reaction between 2,4-dimethylphenol and benzoyl chloride in the presence of sodium hydroxide. The resulting compound is then reacted with chloroacetic acid to produce the final product. This synthesis method has been well-established and is widely used in the production of Benzocaine.
Scientific Research Applications
4-benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it is commonly used as a local anesthetic for medical and dental procedures. It has also been investigated for its potential use in the treatment of respiratory diseases and as an anti-inflammatory agent.
Properties
IUPAC Name |
(4-benzoyl-2-methylphenyl) 2-(2,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-16-9-11-21(17(2)13-16)27-15-23(25)28-22-12-10-20(14-18(22)3)24(26)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPXQTARGFGWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5700661.png)

![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)
![6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5700689.png)
![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700702.png)


![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)

![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)

![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)


